An In-depth Technical Guide to (4-Chloro-3,5-dimethylphenyl)boronic acid
An In-depth Technical Guide to (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3,5-dimethylphenyl)boronic acid, with the CAS number 1056475-86-5, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structural features, namely the presence of a boronic acid functional group and a substituted phenyl ring, make it a valuable building block in the construction of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
The key physicochemical properties of (4-Chloro-3,5-dimethylphenyl)boronic acid are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 1056475-86-5 |
| Molecular Formula | C₈H₁₀BClO₂ |
| Molecular Weight | 184.43 g/mol |
| Physical Form | Solid |
| Predicted Boiling Point | 338.3 ± 52.0 °C |
| Purity | ≥98% |
| Storage Temperature | 2-8°C |
(Note: The boiling point is a predicted value.)
Experimental Protocols
Synthesis of (4-Chloro-3,5-dimethylphenyl)boronic acid
The synthesis of (4-Chloro-3,5-dimethylphenyl)boronic acid can be achieved through a Grignard reaction followed by borylation. A plausible experimental protocol is detailed below, adapted from general procedures for the synthesis of arylboronic acids.[3]
Step 1: Preparation of the Grignard Reagent
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To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
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Assemble the apparatus and flame-dry it under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.
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Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.
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In the dropping funnel, prepare a solution of 1-chloro-3,5-dimethylbenzene (1 equivalent) in anhydrous THF.
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Add a small portion of the 1-chloro-3,5-dimethylbenzene solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gentle heating or the addition of a small crystal of iodine.
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Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining 1-chloro-3,5-dimethylbenzene solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Work-up
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Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.
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Slowly add a solution of trimethyl borate (1.1 equivalents) in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Cool the reaction mixture in an ice bath and quench it by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).
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Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude (4-Chloro-3,5-dimethylphenyl)boronic acid, which can be further purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling
(4-Chloro-3,5-dimethylphenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds.[4] A general protocol for the coupling of an aryl chloride is provided below.[5][6]
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In a reaction vessel, combine the aryl chloride (1 equivalent), (4-Chloro-3,5-dimethylphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos, 1-4 mol%).
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Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
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Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
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Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
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Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (ranging from a few hours to overnight), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
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Upon completion, cool the reaction mixture to room temperature and add water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Application in Drug Development: A Building Block for BTK Inhibitors
Arylboronic acids are crucial scaffolds in the design and synthesis of therapeutic agents. (4-Chloro-3,5-dimethylphenyl)boronic acid, in particular, serves as a valuable building block for the development of inhibitors targeting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as in autoimmune diseases.
The development of covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK has revolutionized the treatment of these conditions. The (4-chloro-3,5-dimethylphenyl) moiety can be incorporated into the structure of these inhibitors to optimize their binding affinity, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK Signaling Pathway and Inhibition.
The workflow for the synthesis of a potential BTK inhibitor utilizing (4-Chloro-3,5-dimethylphenyl)boronic acid is depicted below.
Caption: Synthesis workflow for a BTK inhibitor.
References
- 1. 1056475-86-5|(4-Chloro-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (4-Chloro-3,5-dimethylphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
